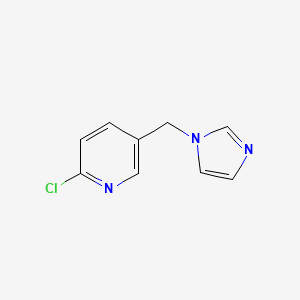

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Descripción general

Descripción

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and imidazolylmethyl groups on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloropyridine and imidazole.

Reaction: The imidazole is alkylated with a suitable alkylating agent, such as chloromethylpyridine, under basic conditions. Common bases used include potassium carbonate or sodium hydride.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

Major Products

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential antibacterial, antifungal, and anticancer activities. For instance, studies have demonstrated that compounds derived from this structure can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori .

Agrochemicals

This compound is utilized as an intermediate in the synthesis of pesticides and herbicides. Its ability to interact with biological macromolecules makes it suitable for developing agents that target specific pests or diseases in crops.

Biological Studies

The compound is investigated for its role in enzyme inhibition and receptor binding studies. Its imidazole ring facilitates coordination with metal ions in enzyme active sites, which can lead to inhibition of enzymatic activity. This property is particularly useful in studying enzymes related to neurodegenerative diseases and bacterial infections .

Material Science

Research has explored the use of this compound in developing functional materials such as catalysts and sensors. Its chemical reactivity allows it to participate in various reactions that are essential for creating advanced materials with specific properties .

Antimicrobial Activity

One notable study evaluated the antibacterial properties of derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .

Enzyme Inhibition Studies

Another research focused on the enzyme inhibition capabilities of this compound, particularly regarding acetylcholinesterase (AChE) activity. The findings revealed that derivatives showed promising IC50 values, indicating their potential utility in treating neurodegenerative disorders such as Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the imidazole ring allows it to interact with metal ions and other biomolecules, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-5-(1H-imidazol-1-yl)pyridine

- 2-chloro-5-(1H-imidazol-1-ylmethyl)benzene

- 2-chloro-5-(1H-imidazol-1-ylmethyl)thiophene

Uniqueness

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is unique due to the specific positioning of the chloro and imidazolylmethyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloromethyl group at the 2-position and an imidazole ring at the 5-position. This unique structure contributes to its reactivity and biological activity. Its molecular formula is , and it has a molecular weight of 199.63 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, particularly in cancer and infectious disease contexts. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to decreased proliferation of cancer cells.

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, making them candidates for treating bacterial infections.

- Cellular Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells, contributing to its anticancer potential.

Biological Activity Overview

Anticancer Activity

Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines. For instance, a study reported that the compound inhibited the growth of HCT116 human colon carcinoma cells with a GI50 value of 2.30 µM, indicating strong cytotoxicity compared to standard chemotherapeutics like fluorouracil .

Antimicrobial Effects

Another study highlighted the antimicrobial potential of this compound, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the imidazole moiety enhances its interaction with microbial targets, thus increasing its efficacy.

Mechanistic Insights

The mechanism by which this compound induces apoptosis involves the activation of caspase pathways, leading to programmed cell death in cancer cells. This was evidenced by increased levels of cleaved caspases in treated cell lines .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable absorption and distribution properties. The compound's stability in biological systems suggests a good potential for further development into therapeutic agents .

Summary Table of Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Metabolism | Minimal metabolism observed |

| Half-life | Moderate |

Propiedades

IUPAC Name |

2-chloro-5-(imidazol-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJYMRYEGFGOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363036 | |

| Record name | 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818227 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

230617-61-5 | |

| Record name | 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.